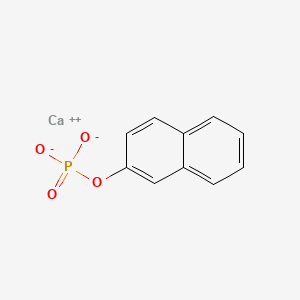

Calcium naphthalen-2-yl phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium naphthalen-2-yl phosphate is an organophosphate compound that combines calcium ions with naphthalen-2-yl phosphate

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium naphthalen-2-yl phosphate can be synthesized through a reaction between calcium salts and naphthalen-2-yl phosphate. One common method involves the reaction of calcium chloride with naphthalen-2-yl phosphate in an aqueous solution, followed by precipitation and purification . The reaction conditions typically include maintaining a controlled pH and temperature to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are mixed under controlled conditions. The process may include steps such as filtration, drying, and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Calcium naphthalen-2-yl phosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it into lower oxidation state compounds.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions often involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted naphthalenes .

Scientific Research Applications

Calcium naphthalen-2-yl phosphate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and proteins.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of calcium naphthalen-2-yl phosphate involves its interaction with specific molecular targets and pathways. It can bind to calcium-binding proteins and enzymes, influencing their activity and function. The compound may also participate in signaling pathways that regulate various cellular processes .

Comparison with Similar Compounds

Similar Compounds

2-naphthyl dihydrogen phosphate: This compound is similar in structure but lacks the calcium ion.

1-naphthyl phosphate, calcium salt trihydrate: Another related compound with similar properties but different hydration state

Uniqueness

Calcium naphthalen-2-yl phosphate is unique due to its specific combination of calcium ions and naphthalen-2-yl phosphate, which imparts distinct chemical and biological properties. Its ability to interact with calcium-binding proteins and participate in various reactions makes it a valuable compound for research and industrial applications.

Biological Activity

Calcium naphthalen-2-yl phosphate (CNP) is an organophosphorus compound notable for its significant biological activities and potential applications in various fields, particularly in agriculture and medicine. This article delves into the biological activity of CNP, supported by research findings, data tables, and relevant case studies.

Chemical Structure and Properties

CNP is characterized by its unique molecular structure, which includes a naphthalene ring substituted at the second position with a phosphate group. Its molecular formula is CHCaOP. The compound belongs to the class of calcium salts of naphthyl phosphates and exhibits distinct properties that influence its biological interactions.

Biological Activity

Research has demonstrated that CNP exhibits several significant biological activities:

- Enzymatic Inhibition : CNP has been shown to inhibit certain enzymatic reactions, particularly those involved in photophosphorylation within chloroplasts. This inhibition occurs competitively with inorganic phosphate, indicating its potential as a biochemical regulator or herbicide in agricultural applications.

- Cytotoxic Effects : Studies have indicated that CNP may exert cytotoxic effects on specific cancer cell lines. This suggests a potential role in cancer therapy, where it could be utilized to target malignant cells selectively.

- Metal Ion Complexation : Interaction studies reveal that CNP can form complexes with various metal ions. This property enhances its utility in catalysis and material science, as well as in drug formulation and delivery systems.

Comparative Analysis with Similar Compounds

A comparison of CNP with structurally similar compounds provides insights into its unique properties and applications:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Calcium 2-naphthyl phosphate | CHCaOP | Similar structure; used in similar applications |

| Beta-naphthyl acid phosphate, calcium salt | CHCaOP | Larger structure; different biological activities |

| Calcium naphthalen-1-yl phosphate | CHCaOP | Different substitution pattern; varied properties |

CNP's specific substitution on the naphthalene ring significantly influences its biological activity and interaction dynamics compared to other compounds.

Case Study 1: Hypophosphatemia and Bone Health

A clinical case study involving a 79-year-old man with severe hypophosphatemia highlighted the importance of phosphates in bone health. The patient experienced progressive bone pain and multiple stress fractures due to low serum phosphate levels. Treatment included phosphate supplementation, emphasizing the crucial role of phosphates like CNP in maintaining bone mineral density and overall health .

Case Study 2: Cancer Cell Line Studies

In vitro studies have demonstrated that CNP can inhibit the growth of specific cancer cell lines. For instance, experiments showed that CNP treatment led to reduced cell viability and induced apoptosis in certain types of cancer cells. These findings suggest that CNP could serve as a lead compound for developing new anticancer therapies .

The mechanism by which CNP exerts its biological effects involves several pathways:

- Competitive Inhibition : By competing with inorganic phosphate for binding sites on enzymes involved in photophosphorylation, CNP can modulate metabolic pathways crucial for plant growth and development.

- Cytotoxic Pathways : The cytotoxic effects observed in cancer cells may involve the induction of oxidative stress or disruption of cellular signaling pathways, leading to programmed cell death.

- Metal Ion Interaction : The ability of CNP to form complexes with metal ions may enhance its efficacy as a catalyst or therapeutic agent by stabilizing reactive intermediates or facilitating specific biochemical reactions .

Properties

CAS No. |

71436-98-1 |

|---|---|

Molecular Formula |

C10H7CaO4P |

Molecular Weight |

262.21 g/mol |

IUPAC Name |

calcium;naphthalen-2-yl phosphate |

InChI |

InChI=1S/C10H9O4P.Ca/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H2,11,12,13);/q;+2/p-2 |

InChI Key |

MPIBXADBMJKANU-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OP(=O)([O-])[O-].[Ca+2] |

Related CAS |

13095-41-5 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.